molecular formula C21H24N2O5 B3458873 1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine

1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine

Cat. No. B3458873
M. Wt: 384.4 g/mol
InChI Key: NHUSDRJZZPQVHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine, also known as DPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. 1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has been found to induce apoptosis in cancer cells by activating the caspase cascade and increasing the levels of reactive oxygen species (ROS). It has also been found to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest, decrease the levels of pro-inflammatory cytokines, and inhibit the formation of new blood vessels. Additionally, 1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has been found to increase the levels of antioxidants and decrease the levels of oxidative stress markers.

Advantages and Limitations for Lab Experiments

1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has several advantages for lab experiments. It is easy to synthesize, and its yield is generally high. Additionally, it exhibits potent biological activity at low concentrations. However, 1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has some limitations for lab experiments. It is relatively unstable in aqueous solutions and requires careful handling to prevent degradation.

Future Directions

There are several future directions for the study of 1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine. One possible direction is to investigate its potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, further research is needed to elucidate the mechanism of action of 1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine and to identify its molecular targets. Finally, the potential use of 1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine in the treatment of other diseases such as viral infections and neurological disorders should be explored.
Conclusion:
In conclusion, 1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine is a chemical compound with significant potential for therapeutic applications. Its ease of synthesis, potent biological activity, and diverse range of effects make it an attractive candidate for further research. While there are still many questions to be answered regarding its mechanism of action and potential therapeutic uses, the future looks bright for this promising compound.

Scientific Research Applications

1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has been found to exhibit potential therapeutic applications in various fields of scientific research. It has been studied extensively for its anticancer properties, as it has been found to induce cell death in cancer cells. Additionally, 1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has been found to exhibit antiviral, antibacterial, and antifungal activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-17-9-6-10-18(27-2)20(17)21(25)23-13-11-22(12-14-23)19(24)15-28-16-7-4-3-5-8-16/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUSDRJZZPQVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.